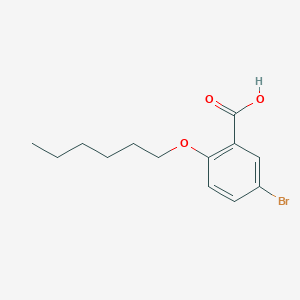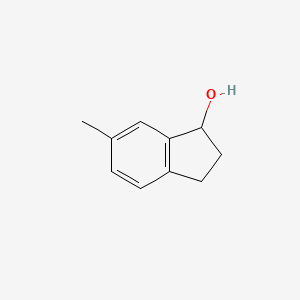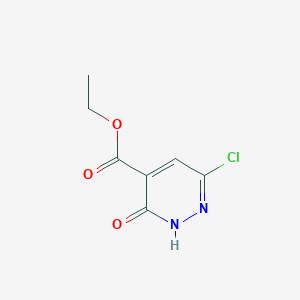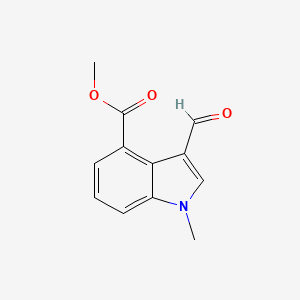
methyl 3-formyl-1-methyl-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .
Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .科学的研究の応用
Cancer Treatment
Indole derivatives, including methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, have been studied for their potential in treating cancer. These compounds can interact with various cellular pathways and may inhibit the growth of cancer cells. Research has shown that indole derivatives can be biologically active compounds for the treatment of cancer cells .
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate could be used to develop new antimicrobial agents that target specific microbes or to enhance the efficacy of existing drugs .
Treatment of Disorders
Indole derivatives are being explored for their therapeutic potential in treating different types of disorders in the human body. This includes neurological disorders where modulation of neurotransmitter systems is required .
Antiviral Agents
Some indole derivatives have shown promising results as antiviral agents. They can be designed to interfere with viral replication or to modulate the host’s immune response to fight off viral infections .
Anti-inflammatory Applications
Due to their ability to modulate biochemical pathways, indole derivatives like methyl 3-formyl-1-methyl-1H-indole-4-carboxylate can be used in the development of anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .
Antioxidant Properties
Indoles have been associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. This application could be significant in preventing age-related diseases and managing oxidative stress-related conditions .
Antidiabetic Activity
Research into indole derivatives has included their use in managing diabetes. These compounds may affect insulin secretion or sensitivity, offering a new avenue for diabetes treatment .
Synthesis of Alkaloids
Indole derivatives are key precursors in the synthesis of alkaloids, which are compounds with a wide range of pharmacological activities. Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate could be used in the synthesis of complex alkaloids for various therapeutic applications .
作用機序
Target of Action
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate, also known as methyl 3-formyl-1-methylindole-4-carboxylate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Like other indole derivatives, it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by methyl 3-formyl-1-methyl-1H-indole-4-carboxylate and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of methyl 3-formyl-1-methyl-1H-indole-4-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives
将来の方向性
特性
IUPAC Name |
methyl 3-formyl-1-methylindole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICKYZOVKLTAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496233 |
Source


|
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
CAS RN |
65923-20-8 |
Source


|
| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



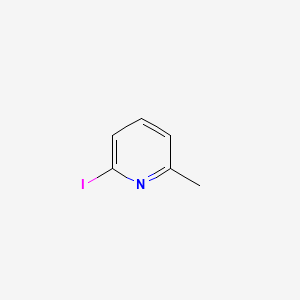

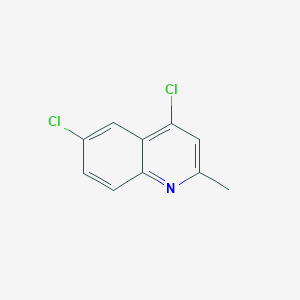
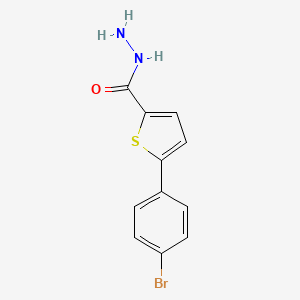
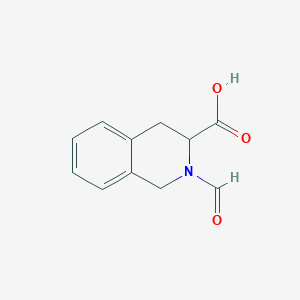
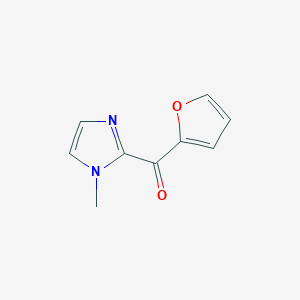
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
